3,5-Dibromobenzene-1,2-diamine has been synthesized through various methods, including nitration and subsequent reduction of 3,5-dibromonitrobenzene, and direct amination of 1,2-dibromobenzene. PubChem, CID 101451:
The characterization of this compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
Research into the potential applications of 3,5-Dibromobenzene-1,2-diamine is ongoing, with some promising areas including:
3,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2. It features a benzene ring substituted with two bromine atoms and two amino groups, making it a member of the diamine family. This compound typically appears as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and chloroform, but insoluble in water . Its structure allows it to participate in various
This compound exhibits notable biological activity. It has been identified as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes, which are critical in the inflammatory process. Its role in enzyme inhibition and protein interactions makes it a valuable compound for studying biochemical pathways .
The synthesis of 3,5-Dibromobenzene-1,2-diamine typically involves:
3,5-Dibromobenzene-1,2-diamine has several applications across various fields:
Several compounds share structural similarities with 3,5-Dibromobenzene-1,2-diamine. Here are some notable examples:
Compound Name | Key Features |
---|---|
3,5-Dibromoaniline | Lacks one amino group; different reactivity profile |
3,5-Dibromobenzene-1,2-diol | Contains hydroxyl groups; distinct chemical properties |
3,5-Dibromobenzene-1,2-dicarboxylic acid | Contains carboxylic acid groups; unique applications |
Comparison: The uniqueness of 3,5-Dibromobenzene-1,2-diamine lies in its dual functionality due to both amino and bromine groups on the benzene ring. This allows it to participate in a wider range of
The reduction of 3,5-dibromonitrobenzene precursors represents one of the most established synthetic approaches for preparing 3,5-dibromobenzene-1,2-diamine . This methodology typically involves the selective reduction of the nitro functional group while preserving the bromine substituents on the aromatic ring [21].
Tin Chloride Reduction Systems
Stannous chloride reduction has emerged as a particularly effective method for converting nitrobenzene derivatives to their corresponding aniline products [22] [23]. The reduction process utilizes tin chloride dihydrate in alcoholic media, typically ethanol or ethyl acetate, under controlled temperature conditions [22]. Aromatic nitro compounds are readily reduced by stannous chloride dihydrate in alcohol or ethyl acetate, or by anhydrous stannous chloride in alcohol [23]. The reaction proceeds under mild conditions, typically at temperatures of 70 degrees Celsius, with complete conversion of starting material achieved within 30 minutes [22].
A typical experimental procedure involves treating the nitro compound with 5 molar equivalents of stannous chloride dihydrate in absolute ethanol under nitrogen atmosphere [22]. The reaction mixture is heated at 70 degrees Celsius until complete disappearance of starting material is observed [22]. The solution is then cooled and neutralized to slightly basic conditions using aqueous sodium bicarbonate before extraction with ethyl acetate [22].
Iron Powder Reduction Methods
The Bechamp reduction, utilizing iron powder and hydrochloric acid, provides an alternative approach for nitro group reduction [25]. This classical method employs iron powder as the reducing agent in the presence of concentrated hydrochloric acid under reflux conditions [25]. The reaction mechanism involves the generation of hydrogen gas from the interaction between iron and acid, which subsequently reduces the nitro functionality [25].
Experimental procedures typically involve heating the nitro compound with iron powder and concentrated hydrochloric acid in ethanol at 60 degrees Celsius [25]. The reaction mixture is refluxed for one hour until the iron powder is mostly dissolved [25]. Following neutralization with diluted sodium hydroxide solution, the product is extracted with ethyl acetate [25].
Catalytic Hydrogenation Approaches
Palladium-catalyzed hydrogenation represents a modern approach to nitro group reduction [26]. The method employs palladium nanoparticles supported on nitrogen-doped carbon foam as catalysts [26]. Under hydrogen pressure of 20 bar and temperatures ranging from 283 to 323 Kelvin, nitrobenzene derivatives can be converted to their corresponding anilines with high selectivity [26].
The catalytic system demonstrates excellent activity with complete conversion of nitrobenzene achieved under optimized conditions [26]. The nitrogen-doped carbon support enhances the dispersion and stability of palladium nanoparticles, leading to improved catalytic performance [26].
Sodium Borohydride-Based Systems
Sodium borohydride in combination with metal halides provides a mild reduction method for nitro compounds [27]. The system employs sodium borohydride with catalytic amounts of antimony trifluoride in wet acetonitrile at room temperature [27]. Reduction reactions are completed within 2 to 30 minutes under these conditions [27].
The mechanism involves the formation of metal boride species that catalyze the decomposition of sodium borohydride, generating hydrogen gas and hydride species that reduce the nitro functionality [27]. This approach offers advantages in terms of mild reaction conditions and short reaction times [27].
Direct bromination of 1,2-diaminobenzene provides an alternative synthetic route to 3,5-dibromobenzene-1,2-diamine . This approach involves the selective introduction of bromine atoms at the 3 and 5 positions of the benzene ring while preserving the amino functionalities .
Electrophilic Aromatic Substitution Mechanisms
The bromination reaction proceeds through an electrophilic aromatic substitution mechanism . The amino groups on the benzene ring serve as strong activating groups, directing bromine substitution to the ortho and para positions relative to the amino substituents . In the case of 1,2-diaminobenzene, this results in selective bromination at the 3 and 5 positions .
The reaction typically employs bromine or brominating agents such as nitrogen-bromosuccinimide under controlled conditions . Temperature control is essential to prevent over-bromination and to ensure regioselective substitution . The reaction is often conducted in inert solvents to minimize side reactions .
Optimization of Bromination Conditions
Industrial bromination processes have been developed for large-scale production of brominated aromatic compounds [37]. These processes utilize dedicated systems with appropriate storage tanks and piping systems equipped with safety equipment [37]. Liquid and gaseous bromine are used for direct bromination of hydrocarbons to their corresponding bromide compounds [37].
The bromination reactions generate hydrogen bromide as exhaust gases [37]. Modern industrial facilities offer integrated systems where exhaust gases are either separated, purified, and reused as raw materials or converted to gaseous or liquid by-products [37]. This approach enables sustainable and environmentally friendly production from pilot plants to large-volume commercial quantities in both batch and continuous processes [37].
Hydrolysis approaches for amine regeneration involve the cleavage of protective groups or intermediates to reveal the free amine functionalities [4]. These methods are particularly relevant when 3,5-dibromobenzene-1,2-diamine is synthesized through protected intermediates or when regeneration of amines from their salts is required [4].
Acid-Base Swing Regeneration
The electrochemically enhanced amine regeneration process utilizes hydrolysis reactions, generating proton and hydroxide to complete an acid-base swing regeneration cycle [4]. This approach is particularly useful for recovering amines from their protonated forms [4]. The process involves the controlled addition of acid to protonate the amine, followed by base addition to regenerate the free amine [4].
The regeneration system has been demonstrated to achieve complete recovery of amine functionality under ambient temperature conditions [4]. The process is designed to be energy-efficient and suitable for industrial implementation [4].
Protective Group Removal
When 3,5-dibromobenzene-1,2-diamine is synthesized through protected intermediates, hydrolysis approaches can be employed to remove protecting groups [11]. Common protecting groups for amines include sulfonamides, carbamates, and acetamides [11]. The choice of hydrolysis conditions depends on the specific protecting group employed and the stability of other functional groups present in the molecule [11].
Hydrolysis reactions are typically conducted under either acidic or basic conditions, depending on the nature of the protecting group [11]. Temperature and reaction time are optimized to achieve complete deprotection while minimizing side reactions [11].
Solvent-free synthetic methodologies have gained prominence in modern organic synthesis due to their environmental benefits and operational simplicity [6] [7]. These approaches eliminate the need for organic solvents, reducing waste generation and improving process efficiency [6].
Mechanochemical Synthesis
Mechanochemical synthesis employs mechanical force to promote chemical reactions in the absence of solvents [6]. Ball-milling techniques have been successfully applied to the synthesis of aromatic compounds [6]. The process is operationally simple, environmentally benign, and affords excellent yields without the need for solvents or external heating [6].
The mechanochemical approach offers several advantages including reduced reaction times, improved selectivity, and elimination of solvent-related waste [6]. The method is particularly suitable for reactions involving solid starting materials [6].
Solid-State Reactions
Solid-state reactions provide another approach for solvent-free synthesis of aromatic compounds [8]. These reactions employ solid catalysts such as zeolites to promote chemical transformations [8]. Hydrogen Y zeolite has been demonstrated as an effective solid acid catalyst for the synthesis of aromatic compounds under solvent-free conditions [8].
The use of solid catalysts offers advantages in terms of catalyst recovery and reuse [8]. The catalyst can be recovered by filtration and reused multiple times without significant loss in catalytic activity [8]. This approach contributes to the sustainability of the synthetic process [8].
Green Chemistry Principles
Solvent-free methodologies align with green chemistry principles by minimizing waste generation and reducing environmental impact [12]. Metal-free and solvent-free synthesis approaches have been developed for various organic transformations [12]. These methods typically operate under mild temperature conditions and avoid the use of hazardous solvents [12].
The environmental benefits of solvent-free synthesis include reduced volatile organic compound emissions, elimination of solvent purification and disposal costs, and simplified product isolation procedures [12].
Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times and improving yields [9] [13]. This technology utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, leading to enhanced reaction rates [9].
Acceleration of Aromatic Synthesis
Microwave irradiation has been successfully applied to the rapid synthesis of aromatic compounds [9]. The high heating efficiency of microwave energy gives rise to remarkable rate enhancements and dramatic reduction of reaction times [9]. Polymerization and organic synthesis reactions benefit significantly from microwave acceleration [9].
The first successful application of microwave irradiation to condensation polymer synthesis demonstrated the potential of this technology for aromatic compound preparation [9]. Aromatic compounds can be synthesized using commercial domestic microwave ovens with appropriate temperature control systems [9].
Stereoselective Control
Microwave-assisted synthesis can influence the stereochemical outcome of reactions [13]. Under thermal conditions, reactions may proceed in a stereospecific manner, while microwave conditions can lead to stereoselective outcomes with different product distributions [13]. This difference in selectivity provides additional control over product formation [13].
The synthesis of highly functionalized aromatic compounds has been achieved using both thermal and microwave-assisted methods [13]. Microwave conditions often provide clean reactions with high yields and significantly reduced reaction times compared to conventional heating [13].
Process Optimization
Microwave-assisted synthesis allows for rapid optimization of reaction conditions [13]. Parameters such as temperature, time, and reagent concentrations can be quickly screened using microwave heating [13]. This capability accelerates the development of optimized synthetic procedures [13].
The microwave approach enables the exploration of reaction conditions that may not be accessible under conventional heating due to time constraints or thermal decomposition issues [13].
Catalytic approaches for the synthesis of aromatic diamines have evolved significantly with the development of new catalyst systems and reaction methodologies [11] [17]. These methods offer improved selectivity, efficiency, and environmental compatibility compared to traditional synthetic routes [11].
Palladium-Catalyzed Methods
Palladium-catalyzed reactions provide versatile methods for the synthesis of diamine derivatives [11]. Aerobic oxidative cyclization reactions mediated by palladium catalyst systems have been developed for the stereocontrolled synthesis of 1,2-diamine derivatives [11]. The catalyst system consists of palladium trifluoroacetate and dimethyl sulfoxide in a two-to-one ratio [11].
These reactions proceed at room temperature with molecular oxygen as the sole stoichiometric oxidant [11]. The synthetic utility of these reactions is enhanced by the accessibility of substrates from corresponding allylic and primary amines [11]. The cyclic products are readily converted to the corresponding 1,2-diamines upon treatment with lithium aluminum hydride [11].
Photocatalytic Synthesis
Photocatalytic synthesis offers a novel approach for the preparation of aromatic diamines [17]. Visible light-driven synthesis methods using organic photosensitizers have been developed for the synthesis of 2,3-diamines [17]. The method uses anilines and diisopropylethylamine as starting materials with aldehydes as proton acceptors [17].
The photocatalytic approach operates under mild conditions and avoids the use of metal reagents [17]. The reaction mechanism does not involve imine intermediates, providing a unique pathway for diamine synthesis [17]. Under optimal conditions, yields of up to 90 percent can be achieved [17].
Continuous-Flow Catalysis
Continuous-flow synthesis provides advantages for catalytic processes including improved mass transfer, better temperature control, and enhanced safety [18]. A continuous-flow, two-step, metal-free process has been developed for the synthesis of chiral 1,2-diamino derivatives [18].
The flow approach offers benefits in terms of reaction efficiency and product selectivity [18]. The continuous nature of the process allows for steady-state operation and consistent product quality [18]. The method is particularly attractive for preparative synthesis applications [18].
The optimization of reaction parameters is crucial for achieving efficient and economical production of 3,5-dibromobenzene-1,2-diamine at industrial scale [29] [30]. Systematic approaches to parameter optimization involve the careful study of temperature, pressure, reaction time, and reagent concentrations [29].
Design of Experiments Approaches
Modern optimization strategies employ design of experiments methodologies to systematically evaluate the effects of multiple variables on reaction outcomes [29] [30]. Factorial design experiments have been successfully applied to optimize reaction parameters for aromatic synthesis [30]. These approaches consider multiple factors simultaneously, including temperature, reagent excess, reaction time, and other process variables [30].
The factorial design method enables the identification of optimal reaction conditions while minimizing the number of required experiments [30]. Response surface methodology can be employed to visualize the effects of each factor on reaction yield and selectivity [29]. Statistical analysis of experimental data provides quantitative models for process optimization [29].
Temperature and Pressure Effects
Temperature optimization is critical for maximizing reaction rates while minimizing side reactions [33] [34]. The Arrhenius equation describes the exponential relationship between reaction rate and temperature [33]. Increased temperature generally leads to higher reaction rates due to increased molecular kinetic energy and collision frequency [33].
Pressure effects are particularly important for gas-phase reactions and can significantly influence reaction kinetics [33] [36]. High-pressure conditions can lower activation energy barriers and increase solubility of gaseous reactants [36]. Pressure reactors enable reactions above reflux temperatures and provide safe access to gaseous chemistry [36].
Solvent Screening and Selection
Solvent selection plays a crucial role in reaction optimization [35]. Machine learning approaches have been developed to accelerate solvent screening processes [35]. These methods can rapidly analyze and predict solvent-solute interactions, optimize recovery yields, and identify optimal solvents for specific transformations [35].
The choice of solvent affects reaction rates, selectivity, and product isolation procedures [35]. Green solvent alternatives are increasingly important for sustainable chemical processes [35]. Solvent-free conditions represent the ultimate goal for environmentally benign synthesis [35].
Reaction Time Studies
Reaction time optimization involves balancing product yield against reaction efficiency and by-product formation [34]. Extended reaction times may lead to increased conversion but can also result in product degradation or increased impurity formation [34]. Time studies reveal the optimal balance between yield and purity [34].
Monitoring reaction progress using analytical techniques such as nuclear magnetic resonance spectroscopy or chromatography enables real-time optimization of reaction conditions [34]. This approach allows for the identification of optimal reaction endpoints [34].
Parameter | Optimization Range | Impact on Yield | Impact on Selectivity |
---|---|---|---|
Temperature | 50-150°C | Increases with temperature | Decreases at high temperatures |
Pressure | 1-20 bar | Moderate increase | Maintains selectivity |
Reaction Time | 0.5-24 hours | Increases initially then plateaus | Decreases with extended time |
Solvent Polarity | Low to high | Depends on substrate | Critical for regioselectivity |
Industrial scale-up of 3,5-dibromobenzene-1,2-diamine synthesis requires careful consideration of process safety, economics, and manufacturing efficiency [42] [38]. Scale-up strategies have evolved significantly with advances in process modeling and equipment design [42].
Process Intensification Strategies
Process intensification involves the development of novel equipment and methods to achieve dramatic improvements in manufacturing efficiency [41] [42]. Continuous flow processes offer advantages over traditional batch operations including improved heat and mass transfer, better process control, and reduced equipment footprint [41].
Flow chemistry enables the coupling of reaction kinetics with continuous equipment characteristics [42]. Modern manufacturers are using simulation to operate flow chemistry optimally on the first run [42]. This approach reduces development time and improves process reliability [42].
Safety Considerations for Bromination Processes
Industrial bromination processes require specialized equipment and safety measures due to the corrosive and toxic nature of bromine [38] [43]. Hazardous side reactions can occur during bromination processes, particularly with certain solvents [38]. Thermal safety analysis is essential for identifying potential hazards [38].
Equipment must be constructed from highly corrosion-resistant materials such as borosilicate glass or glass-lined steel [43]. All measures are taken to avoid bromine leakage, with equipment fulfilling pressure and tightness requirements [43]. Vent systems are equipped with bromine scrubbers for extra safety measures [43].
Economic Optimization
Scale-up economics involve the optimization of raw material costs, energy consumption, and capital equipment requirements [42]. Modern scale-up approaches focus on reducing costs while maintaining product quality [42]. Advanced process control systems enable optimized operation with reduced labor requirements [42].
The selection of appropriate reactor systems depends on the specific chemistry and production requirements [42]. Modular equipment designs allow for flexible manufacturing configurations [42]. Continuous processes often provide economic advantages through improved efficiency and reduced waste generation [42].
Technology Transfer Considerations
Successful scale-up requires effective technology transfer from laboratory to manufacturing scale [42]. This process involves the systematic translation of laboratory procedures to industrial operations [42]. Scale-up simulation software helps predict full-scale performance based on laboratory data [42].
Process understanding around reaction mechanisms and impurity formation is essential for successful scale-up [42]. Deep mechanistic knowledge supports right-first-time operation at manufacturing scale [42]. This approach reduces development costs and accelerates commercialization timelines [42].
Green chemistry principles guide the development of environmentally sustainable synthetic methodologies for 3,5-dibromobenzene-1,2-diamine production [20] [17]. These approaches focus on waste reduction, energy efficiency, and the use of renewable feedstocks [20].
Electrochemical Bromination Methods
Electrochemical bromination represents a green alternative to traditional bromination processes [20] [39]. This approach utilizes cheap sodium bromide as the bromine source for the synthesis of valuable brominated compounds [20]. The electrochemical method avoids the use of hazardous liquid bromine while providing high efficiency and selectivity [20].
Vacancy-rich cobalt oxide catalysts have been developed for efficient electrochemical bromine evolution reactions [20]. The introduction of oxygen vacancies enhances the activity and selectivity of bromine evolution by optimizing bromide intermediate adsorption and desorption [20]. This enables bromination of bioactive molecules and pharmaceuticals at high yields under ambient conditions [20].
Flow electrochemical reactors provide additional advantages for bromination reactions [39]. These systems enable the in situ generation of bromine from hydrobromic acid, minimizing the risk of hazardous reagents [39]. Various alkenes can be converted to their corresponding brominated products in good to excellent yields using flow electrochemical methods [39].
Waste Minimization Strategies
Green chemistry approaches emphasize the minimization of waste generation throughout the synthetic process [20]. Atom economy principles guide the design of synthetic routes that maximize the incorporation of starting materials into final products [20]. By-product recycling and recovery systems reduce overall waste generation [20].
The use of catalytic processes reduces the amount of reagents required and minimizes waste formation [20]. Heterogeneous catalysts can be recovered and reused, further reducing waste and improving process economics [20]. Solvent recycling systems recover and purify solvents for reuse [20].
Energy Efficiency Improvements
Energy-efficient synthetic processes reduce the environmental impact of chemical manufacturing [17] [20]. Photocatalytic synthesis utilizes solar energy or efficient light sources to drive chemical transformations [17]. Visible light-driven synthesis methods operate under mild conditions and avoid the need for high-temperature processing [17].
Process integration strategies combine multiple synthetic steps to reduce overall energy consumption [20]. Heat integration systems recover waste heat for use in other process steps [20]. Continuous processes often provide energy advantages through improved heat transfer and reduced heating/cooling cycles [20].
Renewable Feedstock Utilization
The development of synthetic routes based on renewable feedstocks supports sustainable chemical manufacturing [41]. Bio-derived starting materials can replace petroleum-based feedstocks in certain applications [41]. Process intensification enables the efficient conversion of renewable feedstocks to valuable chemical products [41].
Continuous flow processes are particularly well-suited for the processing of bio-derived materials [41]. These systems provide precise control over reaction conditions and enable the efficient conversion of renewable feedstocks [41]. High space-time yields can be achieved, making the processes economically viable [41].
Green Chemistry Metric | Traditional Process | Green Alternative | Improvement |
---|---|---|---|
Atom Economy | 45-60% | 75-90% | 25-30% increase |
Energy Consumption | 100 MJ/kg | 60-80 MJ/kg | 20-40% reduction |
Waste Generation | 5-10 kg/kg product | 1-3 kg/kg product | 50-80% reduction |
Solvent Usage | 10-20 L/kg | 2-5 L/kg | 60-80% reduction |
Corrosive;Irritant